molecular formula C12H13N3O4S B5605498 1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE

1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE

Cat. No.: B5605498
M. Wt: 295.32 g/mol
InChI Key: VJYHQOZFCQSYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of biological and chemical activities. This particular compound is characterized by the presence of a 2,5-dimethylbenzenesulfonyl group and a nitro group attached to the imidazole ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE involves several steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are typically mild, allowing for the inclusion of various functional groups. The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents under controlled conditions .

Chemical Reactions Analysis

1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-(2,5-DIMETHYLBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE include other imidazole derivatives such as:

    2-Methyl-4-nitroimidazole: Lacks the sulfonyl group but has similar biological activity.

    1-(2,4-Dimethylbenzenesulfonyl)-2-methyl-5-nitroimidazole: Similar structure with different substitution patterns on the benzene ring.

    1-(2,5-Dimethylbenzenesulfonyl)-2-methylimidazole: Lacks the nitro group but retains the sulfonyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-4-5-9(2)11(6-8)20(18,19)14-10(3)13-7-12(14)15(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYHQOZFCQSYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.